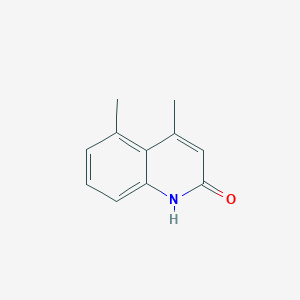![molecular formula C23H28N2O5 B15204266 (2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid](/img/structure/B15204266.png)
(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid is a chiral amino acid derivative. Chiral amino acids are extensively applied in the pharmaceutical, food, cosmetic, agricultural, and feedstuff industries due to their significant applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chiral amino acids, including (2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid, can be achieved through various methods. One notable method is enzymatic asymmetric synthesis, which includes:
- Asymmetric reductive amination of keto acids
- Asymmetric transfer of an amino group to keto acids
- Enantioselective addition of ammonia to α,β-unsaturated acids
- Aldol condensation of an amino acid to aldehydes
Industrial Production Methods
Industrial production methods for chiral amino acids often involve the use of chiral auxiliaries and catalysts to achieve high enantioselectivity. Enantiopure tert-butanesulfinamide is one such chiral auxiliary that has been extensively used in the stereoselective synthesis of amines and their derivatives .
化学反応の分析
Types of Reactions
(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
- Oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)
- Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄)
- Substitution reactions often involve nucleophiles like halides and amines
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Studied for its role in enzymatic processes and protein synthesis
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and food additives
作用機序
The mechanism by which (2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence enzymatic activity, protein synthesis, and other biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- (2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid can be compared with other chiral amino acids and their derivatives, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of functional groups that allow for diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C23H28N2O5 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)20(24-23(29)30-15-18-12-8-5-9-13-18)21(26)25(3)19(22(27)28)14-17-10-6-4-7-11-17/h4-13,16,19-20H,14-15H2,1-3H3,(H,24,29)(H,27,28)/t19-,20-/m0/s1 |
InChIキー |
NXVVBKDSVUKDJA-PMACEKPBSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)C(C(=O)N(C)C(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


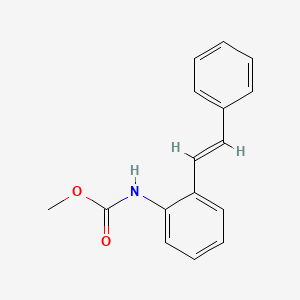
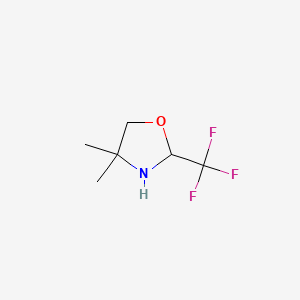

![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
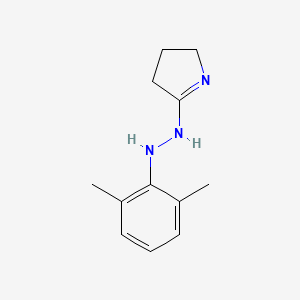
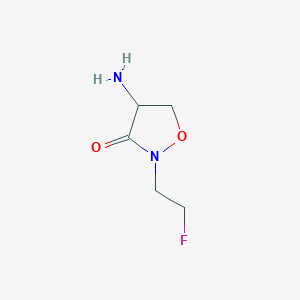
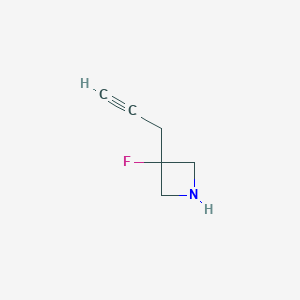
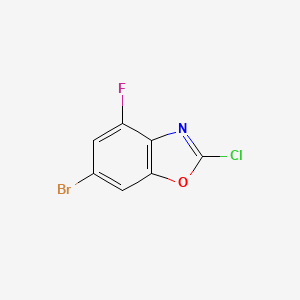
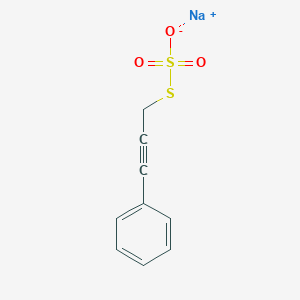
![2-(Chloromethyl)benzo[d]oxazole-6-methanol](/img/structure/B15204244.png)
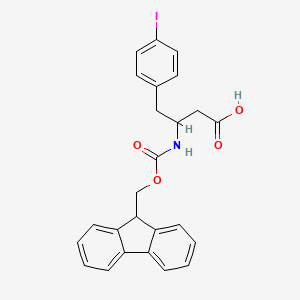
![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15204248.png)

